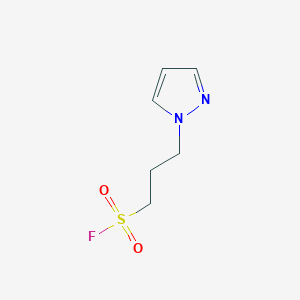

3-Pyrazol-1-ylpropane-1-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Pyrazol-1-ylpropane-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H9FN2O2S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound has gained significant attention in scientific research due to its diverse range of applications in various fields, including chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrazol-1-ylpropane-1-sulfonyl fluoride typically involves the reaction of pyrazole with propane-1-sulfonyl fluoride under specific conditions. One common method includes the use of a base, such as sodium hydride, to deprotonate the pyrazole, followed by the addition of propane-1-sulfonyl fluoride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

3-Pyrazol-1-ylpropane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfonyl hydrides.

Addition Reactions: The pyrazole ring can participate in addition reactions with electrophiles, leading to the formation of substituted pyrazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydride, potassium carbonate), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). The reactions are typically carried out in solvents such as DMF, dichloromethane, or ethanol, under controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various substituted pyrazole compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .

Aplicaciones Científicas De Investigación

Chemistry

In the realm of organic chemistry, 3-Pyrazol-1-ylpropane-1-sulfonyl fluoride serves as a critical reagent for synthesizing more complex heterocyclic compounds. Its unique sulfonyl fluoride functionality allows for selective modifications of biomolecules and materials, facilitating various organic transformations.

Biological Activities

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have explored its effectiveness against various pathogens. For instance, pyrazole derivatives have shown promising results as growth inhibitors against drug-resistant bacteria such as Staphylococcus aureus and Acinetobacter baumannii, demonstrating minimum inhibitory concentrations as low as 0.39 μg/mL .

- Antioxidant Effects : Compounds derived from pyrazole frameworks have been evaluated for their antioxidant capabilities, which are crucial in combating oxidative stress-related diseases .

- Anticancer Potential : The compound is being investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents aimed at cancer treatment .

Medicinal Chemistry

The sulfonyl fluoride group in this compound makes it an attractive candidate for drug design. Its mechanism of action involves the interaction with nucleophilic residues in proteins, leading to enzyme inhibition—an essential feature in developing enzyme inhibitors for therapeutic purposes .

Industrial Applications

In industry, this compound is utilized in developing new materials such as polymers and coatings due to its unique chemical properties. Its ability to modify surfaces and enhance material characteristics is of particular interest in material science.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of pyrazole derivatives, compounds similar to this compound were tested against strains of Candida. Results indicated that several derivatives exhibited greater efficacy than standard treatments like fluconazole, highlighting the potential of pyrazole-based compounds in addressing antifungal resistance .

Case Study 2: Drug Development

Research focusing on novel pyrazole derivatives has demonstrated their capacity to inhibit specific enzymes linked to cancer progression. These findings suggest that the structural framework provided by compounds like this compound could be pivotal in developing new anticancer therapies .

Mecanismo De Acción

The mechanism of action of 3-Pyrazol-1-ylpropane-1-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The sulfonyl fluoride group is known to react with nucleophilic residues in proteins, such as serine or cysteine, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibitors used in drug development .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 3-Pyrazol-1-ylpropane-1-sulfonyl fluoride include other pyrazole derivatives, such as:

- 3-Pyrazol-1-ylpropane-1-sulfonamide

- 3-Pyrazol-1-ylpropane-1-sulfonic acid

- 3-Pyrazol-1-ylpropane-1-sulfonyl chloride

Uniqueness

What sets this compound apart from these similar compounds is its sulfonyl fluoride group, which imparts unique reactivity and stability. This makes it particularly useful in applications where selective modification of biomolecules or materials is required .

Actividad Biológica

3-Pyrazol-1-ylpropane-1-sulfonyl fluoride (C6H9FN2O2S) is a sulfonyl fluoride derivative of pyrazole, a five-membered heterocyclic compound. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

The synthesis of this compound typically involves the reaction of pyrazole with propane-1-sulfonyl fluoride, often using sodium hydride as a base in solvents like dimethylformamide (DMF) at elevated temperatures. This compound's unique sulfonyl fluoride group enhances its reactivity, making it a valuable building block in organic synthesis and drug development.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. For instance, it has been studied for its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The compound's mechanism of action involves inhibiting key enzymes or disrupting cellular processes in microorganisms.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have reported that derivatives of pyrazole compounds can effectively reduce the viability of cancer cell lines, indicating that this compound may serve as a scaffold for developing new anticancer agents .

The biological activity of this compound is largely attributed to its ability to interact with nucleophilic residues in proteins, particularly serine and cysteine. This interaction leads to the inhibition of enzyme activity, which is critical for the therapeutic effects observed in antimicrobial and anticancer applications .

Case Studies

Several case studies highlight the biological activities of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited notable bacteriostatic activity against MRSA strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Anticancer Effects : In vitro studies showed that the compound reduced the proliferation of prostate cancer cell lines with IC50 values indicating significant cytotoxicity .

- Inflammation Modulation : Research on related pyrazole derivatives indicated their potential to inhibit nitric oxide production in macrophages, suggesting anti-inflammatory properties that could complement their antimicrobial effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 3-Pyrazol-1-ylpropane-1-sulfonamide | Sulfonamide | Antimicrobial and anticancer properties |

| 3-Pyrazol-1-ylpropane-1-sulfonic acid | Sulfonic Acid | Moderate antimicrobial activity |

| 3-Pyrazol-1-ylpropane-1-sulfonyl chloride | Sulfonyl Chloride | Reactive intermediate for further synthesis |

The sulfonyl fluoride group in this compound imparts unique reactivity compared to its analogs, enhancing its potential for selective modifications and applications in drug design.

Propiedades

IUPAC Name |

3-pyrazol-1-ylpropane-1-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FN2O2S/c7-12(10,11)6-2-5-9-4-1-3-8-9/h1,3-4H,2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTVSFBEALZIRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCCS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.